2-(2,6-Difluorophenyl)pyridin-3-amine
Overview
Description
2-(2,6-Difluorophenyl)pyridin-3-amine is a fluorinated aromatic amine that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two fluorine atoms on the phenyl ring and an amine group attached to the pyridine ring. The incorporation of fluorine atoms into the aromatic ring significantly alters the physical, chemical, and biological properties of the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by the replacement of the diazonium group with a fluorine atom . Another approach is the use of selective fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms into the aromatic ring .
Industrial Production Methods
Industrial production of 2-(2,6-Difluorophenyl)pyridin-3-amine may involve large-scale fluorination processes using efficient and cost-effective fluorinating agents. The choice of fluorinating agent and reaction conditions can significantly impact the yield and purity of the final product. Continuous flow reactors and other advanced technologies may be employed to optimize the production process and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluorophenyl)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups into the aromatic ring .
Scientific Research Applications
2-(2,6-Difluorophenyl)pyridin-3-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorophenyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative with a single fluorine atom.
2,6-Difluoropyridine: A related compound with two fluorine atoms on the pyridine ring.
2-(2,6-Difluorophenyl)ethanamine: A structurally similar compound with an ethylamine group instead of a pyridine ring.
Uniqueness
2-(2,6-Difluorophenyl)pyridin-3-amine is unique due to the specific positioning of the fluorine atoms and the amine group, which confer distinct chemical and biological properties. The combination of these features makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(2,6-difluorophenyl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2/c12-7-3-1-4-8(13)10(7)11-9(14)5-2-6-15-11/h1-6H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXMMSMICMBQGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=C(C=CC=N2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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